5-(3,6-dimethylpyrazin-2-yl)-1H-indole
Description
Properties
IUPAC Name |
5-(3,6-dimethylpyrazin-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-8-16-10(2)14(17-9)12-3-4-13-11(7-12)5-6-15-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMOOAOORCMLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C2=CC3=C(C=C2)NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazine-Substituted Indole Derivatives
Compound 3b : 2-Butyl-4-(3,6-dimethylpyrazin-2-yl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole ()
- Structural Differences : Incorporates an imidazole ring tethered to a biphenyl-tetrazole system, unlike the simpler indole-pyrazine scaffold.
- Biological Activity : Exhibits potent AT1 receptor antagonism, suggesting the dimethylpyrazine moiety enhances target binding.
- Key Insight : The pyrazine ring’s methyl groups likely reduce metabolic degradation compared to unsubstituted pyrazines, improving pharmacokinetics .
Compound 281 : 2-((2,5-Dihydro-3,6-dimethoxy-5-(1-methylethyl)-pyrazin-2-yl)methyl)-1H-indole ()
- Structural Differences : Contains a dihydro-pyrazine ring with methoxy and isopropyl substituents instead of dimethyl groups.
- Synthesis : Prepared via palladium-catalyzed coupling, emphasizing the versatility of pyrazine-indole hybrids in transition-metal reactions.
- Physicochemical Impact : Bulkier substituents may reduce solubility but enhance steric interactions in biological targets .
Pyrazole-Indole Hybrids
Compound 6c: 3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole ()
- Structural Differences: Replaces pyrazine with a dimethylpyrazole ring bearing a furoylamino group.
- Analytical Data : Melting point (207–209°C) and IR peaks (1660 cm⁻¹ for carbonyl) indicate strong hydrogen bonding and crystallinity.
- Synthesis : Achieved via acylation with 2-furoyl chloride, demonstrating modular approaches to indole functionalization .
Compound 3a : 3-(4-Methyl-2-phenyl-2,3,3a,6-tetrahydropyrazolo[3,4-c]pyrazol-3-yl)-5-nitro-2-phenyl-1H-indole ()
Pyrazolo-Pyrimidine-Indole Derivatives
Compound 3b: (Z)-3-{2-(2,5-Diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-methylindolin-2-one ()
- Structural Differences : Integrates a hydrazone-linked pyrazolo-pyrimidine system.
- Physicochemical Properties : High melting point (328–330°C) and IR bands (1684 cm⁻¹ for indole C=O) suggest strong intermolecular interactions.
- Spectroscopy : NMR signals (δ 11.14 ppm for NH) confirm tautomeric stability in solution .
Compound 5c: (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-chloroindolin-2-one ()
Benzamide-Substituted Indoles ()
5-/6-/7-(Benzoylamino)-1-methylindoles
- Structural Differences : Benzamide groups at varying positions (C-5, C-6, C-7) instead of a pyrazine ring.
- Biological Activity : Demonstrated transglutaminase (TG) inhibition, with C-7 derivatives showing superior activity.
- Key Insight : Positional substitution significantly impacts enzyme interaction, suggesting that the C-5 pyrazine in the target compound may optimize binding in other systems .
Data Table: Comparative Overview of Key Compounds
Q & A
Q. What are the common synthetic routes for preparing 5-(3,6-dimethylpyrazin-2-yl)-1H-indole, and what are the critical parameters for optimizing reaction yields?
Methodological Answer: The synthesis typically involves coupling reactions between indole and pyrazine precursors. Key steps include:
- Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like BINAP) to cross-couple halogenated pyrazines with indole boronic acids. Reaction conditions (e.g., toluene/dioxane at 85–115°C) significantly impact yields .
- Cyclization Reactions : Refluxing intermediates in acetic acid with sodium acetate can facilitate ring closure, as seen in analogous indole syntheses .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization (using DMF/acetic acid) ensures high purity .
Critical Parameters : Catalyst loading, solvent polarity, temperature control, and reaction time. For example, excessive heating may lead to decomposition, while insufficient catalyst reduces coupling efficiency .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F (if fluorinated derivatives exist) NMR to verify substituent positions. For example, the pyrazine methyl groups (3,6-dimethyl) should show distinct singlet peaks in ¹H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight. FAB-HRMS or ESI-MS can detect [M+H]⁺ ions with ppm-level accuracy .
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal X-ray diffraction resolves bond lengths/angles and validates the indole-pyrazine linkage .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in NMR data when synthesizing this compound derivatives?
Methodological Answer: Discrepancies may arise from tautomerism, impurities, or dynamic effects. Strategies include:
- Variable Temperature (VT) NMR : Identify tautomeric equilibria (e.g., indole NH proton exchange) by observing peak broadening/sharpening at different temperatures .
- 2D NMR Techniques : COSY, HSQC, and HMBC correlations map proton-carbon connectivity, distinguishing regioisomers .
- Crystallographic Validation : Resolve ambiguous proton assignments by comparing NMR data with X-ray-derived torsion angles .
- Purification Reassessment : Repeat column chromatography or recrystallization to eliminate impurities causing split peaks .
Q. How does the substitution pattern on the pyrazine ring influence the biological activity of this compound, and what in vitro assays are recommended for initial activity screening?
Methodological Answer:
- Substitution Effects : Methyl groups at pyrazine C3/C6 enhance lipophilicity, potentially improving membrane permeability. Halogenation (e.g., Cl or F) may increase electrophilicity and target binding .
- Recommended Assays :
- Enzyme Inhibition : Test α-glucosidase or lipoxygenase (LOX) inhibition using spectrophotometric methods. Derivatives with alkyl/aralkyl substituents show enhanced activity due to hydrophobic interactions .
- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .
Q. What experimental design considerations are critical when scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Reaction Scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., Pd-catalyzed couplings) to maintain temperature control .
- Solvent Selection : Replace DMF with greener solvents (e.g., PEG-400) to simplify purification and reduce environmental impact .
- Quality Control : Implement in-process HPLC monitoring to track reaction progress and ensure >95% purity .
- Byproduct Management : Optimize workup procedures (e.g., aqueous/organic partitioning) to remove residual Pd catalysts, which may interfere with biological assays .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries to identify outliers .
- Twinned Crystals : Use SHELXL’s TWIN command to refine data from twinned crystals, which may produce misleading electron density maps .
- Dynamic Disorder : Model alternative conformations (e.g., rotating methyl groups) in crystallographic software to improve R-factors .
Q. What computational tools are recommended for predicting the reactivity and pharmacological profile of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or MOE to simulate interactions with biological targets (e.g., enzymes or receptors). Focus on the indole NH and pyrazine nitrogen as hydrogen-bond donors .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies .
- MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess binding stability and conformational flexibility over nanosecond timescales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
